N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound of significant interest in pharmaceutical chemistry due to its unique structural characteristics and potential biological applications. This compound contains several notable functional groups, including a dichlorophenyl moiety, a pyrrole ring, and a triazole ring, which contribute to its chemical reactivity and biological activity.
This compound can be classified as a triazole derivative, which is part of a broader category of sulfur-containing compounds. Triazoles are five-membered heterocycles known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of the dichlorophenyl group enhances its lipophilicity and biological interactions.
The synthesis of N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves several key steps:
These multi-step synthetic routes are crucial for obtaining the desired compound with high purity and yield .
The molecular structure of N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17Cl2N5OS |
| Molecular Weight | 450.4 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide |
| InChI | InChI=1S/C18H17Cl2N5OS/c19-12(20)13(21)14(22)15(23)16(24)17(25) |
| InChI Key | YPKAHTRKESWJSG-UHFFFAOYSA-N |
The structure features a dichlorophenyl group attached to an acetamide moiety linked through a sulfanyl group to a triazole ring substituted with a pyrrole derivative. The presence of chlorine atoms contributes to its electron-withdrawing properties, enhancing its reactivity .
N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility and potential for further derivatization in synthetic chemistry.
The mechanism of action for N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells through these mechanisms .
The physical and chemical properties of N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis .
N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide has several scientific applications:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: